molecular formula C9H7BrS B8609944 3-Bromo-6-methylbenzo[b]thiophene

3-Bromo-6-methylbenzo[b]thiophene

Cat. No. B8609944
M. Wt: 227.12 g/mol
InChI Key: XLARRQMWAPUQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H7BrS and its molecular weight is 227.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-6-methylbenzo[b]thiophene

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

3-bromo-6-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5H,1H3

InChI Key

XLARRQMWAPUQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (22.3 ml. of 1.6 M solution in hexane) was added dropwise to a stirred solution of 2,3-dibromo-6-methylbenzo[b]thiophene (11.76 g.) in dry ether (150 ml.) at 0° under an atmosphere of dry nitrogen. The resulting solution was stirred at 0° for 1 hour and then water (50 ml.) was added. The mixture was stirred for a few minutes and then the ether layer was separated, dried (Na2SO4) and evaporated to give an oil. The oil was distilled to give 3-bromo-6-methylbenzo[b]thiophene (5.80 g.), b.p. 112°-114° C. @ 0.2 m.m., m.p. 51°-53° C. (from methanol).
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
11.76 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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